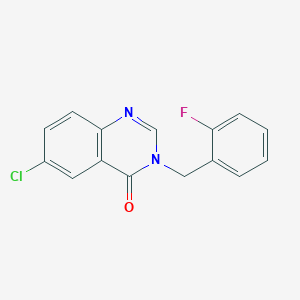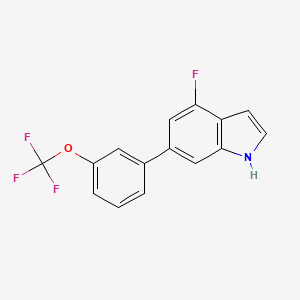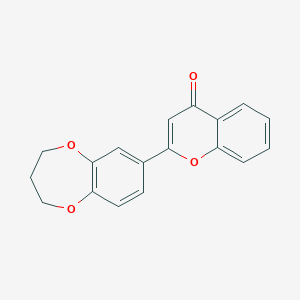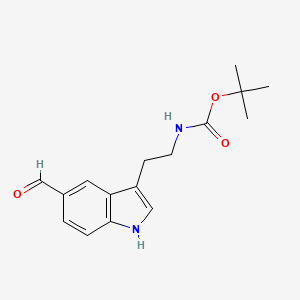
benzyl (R)-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苄基 ®-(2-(8-(苄氧基)-2-氧代-1,2-二氢喹啉-5-基)-2-((叔丁基二甲基硅烷基)氧基)乙基)氨基甲酸酯是一种复杂的无机化合物,属于氨基甲酸酯类。氨基甲酸酯广泛应用于有机合成,特别是作为胺的保护基团。这种特殊化合物具有喹啉核心,这是一种杂环芳香族有机化合物,并通过各种取代基进行官能化,以增强其反应性和稳定性。
准备方法
合成路线和反应条件
苄基 ®-(2-(8-(苄氧基)-2-氧代-1,2-二氢喹啉-5-基)-2-((叔丁基二甲基硅烷基)氧基)乙基)氨基甲酸酯的合成通常涉及多个步骤:
喹啉核心的形成: 喹啉核心可以通过多种方法合成,包括 Skraup 合成,该合成涉及将苯胺衍生物与甘油和硫酸进行环化。
苄氧基的引入: 苄氧基可以通过亲核取代反应引入,其中苄基卤化物与喹啉环上的羟基反应。
氨基甲酸酯的形成: 通过在碱的存在下使胺基与氯甲酸苄酯反应来形成氨基甲酸酯基团。
叔丁基二甲基硅烷基 (TBDMS) 保护: 在咪唑等碱的存在下,使用叔丁基二甲基硅烷基氯化物保护羟基。
工业生产方法
此类复杂分子的工业生产通常涉及自动化合成器和高通量筛选方法,以优化反应条件和产率。使用连续流动反应器还可以提高合成的效率和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在苄氧基处,导致形成苯甲醛衍生物。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 亲核取代反应可以在苄氧基和 TBDMS 基团处发生,允许进一步官能化。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 可以在碱性条件下使用醇盐和胺等亲核试剂来实现取代。
主要产品
从这些反应中形成的主要产物包括苯甲醛衍生物、醇和各种取代的喹啉衍生物。
科学研究应用
苄基 ®-(2-(8-(苄氧基)-2-氧代-1,2-二氢喹啉-5-基)-2-((叔丁基二甲基硅烷基)氧基)乙基)氨基甲酸酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块,特别是在药物和农用化学品的开发中。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 研究其作为潜在药物候选物的作用,特别是在靶向特定酶和受体方面。
工业: 用于开发先进材料,并作为合成聚合物和其他工业化学品的先驱。
作用机制
苄基 ®-(2-(8-(苄氧基)-2-氧代-1,2-二氢喹啉-5-基)-2-((叔丁基二甲基硅烷基)氧基)乙基)氨基甲酸酯的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。喹啉核心可以嵌入 DNA,而氨基甲酸酯基团可以通过形成稳定的氨基甲酸酯-酶复合物来抑制酶活性。TBDMS 基团提供空间保护,增强了化合物的稳定性和生物利用度。
相似化合物的比较
类似化合物
苄基氨基甲酸酯: 是一种更简单的氨基甲酸酯,具有相似的保护特性,但缺少喹啉核心。
叔丁基二甲基硅烷基氨基甲酸酯: 具有 TBDMS 基团,但缺少喹啉和苄氧基功能。
喹啉衍生物: 如氯喹和奎宁等化合物,也含有喹啉核心,但其取代基和整体结构不同。
独特性
苄基 ®-(2-(8-(苄氧基)-2-氧代-1,2-二氢喹啉-5-基)-2-((叔丁基二甲基硅烷基)氧基)乙基)氨基甲酸酯是独特的,因为它结合了赋予特定反应性和稳定性的官能团。喹啉核心的存在增强了其潜在的生物活性,而氨基甲酸酯和 TBDMS 基团提供了保护和稳定作用。
属性
分子式 |
C32H38N2O5Si |
|---|---|
分子量 |
558.7 g/mol |
IUPAC 名称 |
benzyl N-[(2R)-2-[tert-butyl(dimethyl)silyl]oxy-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C32H38N2O5Si/c1-32(2,3)40(4,5)39-28(20-33-31(36)38-22-24-14-10-7-11-15-24)25-16-18-27(30-26(25)17-19-29(35)34-30)37-21-23-12-8-6-9-13-23/h6-19,28H,20-22H2,1-5H3,(H,33,36)(H,34,35)/t28-/m0/s1 |
InChI 键 |
FDBOXNCNTKIWRF-NDEPHWFRSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CNC(=O)OCC1=CC=CC=C1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC(CNC(=O)OCC1=CC=CC=C1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid](/img/structure/B11835427.png)




![N,N-Dimethyl-3-(6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propan-1-amine hydrochloride](/img/structure/B11835474.png)

![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)



